4-Hydroxybenzyl isothiocyanate
Overview
Description
4-Hydroxybenzyl isothiocyanate (4HBITC) is a reactive compound that has been shown to be capable of reacting with sodium carbonate and mercuric chloride . It is a natural H2S-donor from white mustard seeds (Sinapis alba) . The compound is used for R&D purposes and is not recommended for medicinal, household, or other uses .
Synthesis Analysis
4-Hydroxybenzyl isothiocyanate is a product of the hydrolysis of glucosinolates (GSLs). The hydrolysis is catalyzed by the enzyme myrosinase . It is also known to be a degradation product of sinalbin, a glucosinolate found in white mustard seeds .Chemical Reactions Analysis
4-Hydroxybenzyl isothiocyanate is known to react with sodium carbonate and mercuric chloride . It also undergoes a Lossen-type rearrangement to deliver the corresponding isothiocyanates .Scientific Research Applications
Neuroprotection : 4-Hydroxybenzyl alcohol, a compound related to 4-Hydroxybenzyl isothiocyanate and found in Gastrodia elata Blume, has been shown to reduce cerebral infarct volumes significantly, suggesting potential applications in controlling brain injury (Descamps et al., 2009).
Plant Biology : In plant biology, 4-Hydroxybenzyl alcohol acts as a cofactor for indoleacetic acid oxidase, an enzyme involved in plant growth, indicating a new plant-derived source for this enzyme from muskmelon seedling extracts (Mumford et al., 1963).
Enzyme Activity : Isothiocyanates, including compounds similar to 4-Hydroxybenzyl isothiocyanate, are efficient substrates for human glutathione transferases, which play a crucial role in detoxification processes (Kolm et al., 1995).
Chemical Synthesis : 4-Hydroxybenzyl alcohols have been used in stereoselective [4+3] cycloaddition reactions to create biologically important seven-membered heterocyclic scaffolds (Mei et al., 2017).
Quantitative Analysis : A titrimetric method has been developed for estimating p-hydroxybenzyl isothiocyanate in various mustard products, providing a reliable method for assessing flavor and aroma (Raghavan et al., 1971).
Phytotoxicity : Sinapis alba seed meal contains 4-hydroxybenzyl glucosinolate, which can hydrolyze to produce thiocyanate, likely responsible for the observed phytotoxicity in soil (Borek & Morra, 2005).
Pharmaceutical Development : Genetic engineering technologies have been introduced into Escherichia coli to synthesize 4-hydroxybenzyl alcohol from L-tyrosine, enabling efficient production of this pharmaceutical compound (Xu et al., 2022).
Antioxidant Activity : New 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata rhizomes have shown potential anti-Fe2+-cysteine activity, indicating antioxidant properties (Guo et al., 2015).
Food Science : Supercritical fluid chromatography has been used to identify and quantify 4-hydroxybenzylglucosinolate degradation products in Sinapis alba seeds and other food products (Buskov et al., 2000).
Cancer Research : 4-Hydroxybenzyl isothiocyanate, a natural hydrogen sulfide donor from white mustard seeds, inhibits neuroblastoma and glioblastoma cell proliferation through various mechanisms, including increasing thiosulfate levels and altering protein expression (Jurkowska et al., 2018).
Mechanism of Action
The antibacterial mechanism of 4-HBITC was identified to affect the integrity of the biological oxidation system rather than the permeability of cell membranes . In the presence of elevated levels of H2S and thiosulfate, the sulfhydryl groups of p53 protein as well as Bcl-2 protein could be modified via HBITC-induced S-sulfuration or by oxidative stress .
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with skin, it should be washed off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and breathing mist, gas, or vapors .
properties
IUPAC Name |
4-(isothiocyanatomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKWJXUJUNLTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174974 | |
Record name | 4-Hydroxybenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxybenzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2086-86-4 | |
Record name | 4-Hydroxybenzyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2086-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxybenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXYBENZYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318HJ2034L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxybenzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 °C | |
Record name | 4-Hydroxybenzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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